tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride
Description
tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride is a carbamate-protected cyclobutylamine derivative with a hydrochloride counterion. Its structure features a rigid cyclobutane ring substituted with a trans-configured tertiary amine, a methyl group, and a tert-butyloxycarbonyl (Boc) protecting group. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or neuroactive compounds .
Properties
Molecular Formula |
C10H21ClN2O2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8;/h7-8H,5-6,11H2,1-4H3;1H |
InChI Key |
AZMBGHNFJGZPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: tert-Butyl (trans-3-aminocyclobutyl)carbamate
This compound is the foundational precursor for the synthesis of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate hydrochloride. It is typically synthesized or purchased and then subjected to various coupling and derivatization reactions.
Common Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate hydrochloride involves coupling the tert-butyl (trans-3-aminocyclobutyl)carbamate with appropriate reagents to introduce the N-methyl-carbamate moiety, followed by hydrochloride salt formation.
Representative Reaction Examples and Yields
Hydrochloride Salt Formation
The hydrochloride salt of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate is typically prepared by treatment of the free base with hydrogen chloride in a suitable solvent such as 1,4-dioxane.
- The crude tert-butyl (trans-3-((6-fluorobenzo[d]thiazol-2-yl)amino)cyclobutyl)carbamate was treated with 4N hydrogen chloride in 1,4-dioxane at room temperature for 2 hours to yield the corresponding hydrochloride salt.
Detailed Experimental Notes and Observations
- Reaction Atmosphere: Many reactions are conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
- Solvents: Common solvents include dimethyl sulfoxide (DMSO), 1,4-dioxane, tetrahydrofuran (THF), and dichloromethane (DCM).
- Bases: Bases such as N-ethyl-N,N-diisopropylamine (DIPEA), potassium carbonate, cesium carbonate, and sodium tert-butoxide are frequently used to facilitate nucleophilic substitution or amide bond formation.
- Temperature and Time: Reaction temperatures range from room temperature (20°C) to elevated temperatures (up to 120°C), with reaction times varying from 30 minutes to 24 hours depending on the step.
- Purification: Products are purified by standard methods including extraction, drying over magnesium sulfate, evaporation under reduced pressure, and silica gel chromatography with gradient elution (hexane/ethyl acetate or dichloromethane/ethyl acetate).
Summary Table of Key Preparation Methods
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Aminocyclobutyl carbamate coupling with 2-chlorobenzothiazole | DMAP, N-ethyl-N,N-diisopropylamine | DMSO | 110°C | 2 h | 81 | Inert atmosphere, workup with ammonium chloride |
| Coupling with 2-chloro-3-nitropyridine | Potassium carbonate | DMSO | 110°C | 2 h | 63.5 | Silica chromatography purification |
| Palladium-catalyzed coupling with pyrimidine derivative | Pd catalyst, phosphine ligand, sodium tert-butoxide | 1,4-dioxane | 100°C | 3 h | 31.4 | Microwave vial, inert atmosphere |
| Amide bond formation with 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid | HATU, triethylamine | DCM | 20°C | 21 h | 86 | Room temperature, long reaction time |
| Hydrochloride salt formation | Hydrogen chloride (4N in 1,4-dioxane) | 1,4-dioxane | RT | 2 h | - | Salt formation step |
Research Discoveries and Insights
- The use of HATU as a coupling reagent significantly enhances the yield of amide bond formation steps, achieving up to 86% yield under mild conditions.
- Palladium-catalyzed cross-coupling reactions enable the introduction of diverse heterocyclic moieties onto the cyclobutyl scaffold but often result in moderate yields (30-50%) due to the complexity of the substrates.
- Base selection is critical; cesium carbonate and potassium carbonate are effective for nucleophilic aromatic substitution reactions, while sodium tert-butoxide is preferred in palladium-catalyzed couplings.
- The hydrochloride salt formation improves compound stability and facilitates isolation as a crystalline solid suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the development of enzyme inhibitors and probes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in modulating biological pathways and its potential use in drug development .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound forms stable carbamate bonds with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
tert-Butyl N-[3-(Aminomethyl)cyclobutyl]carbamate Hydrochloride (CAS 2094411-58-0)
tert-Butyl cis-N-(2-Aminocyclopropyl)carbamate Hydrochloride (CAS 217806-26-3)
- Structure : Features a smaller cyclopropane ring with cis-configuration.
- Molecular Formula : C₈H₁₇ClN₂O₂.
- Molecular Weight : 208.68 g/mol.
Bicyclic and Heterocyclic Analogs
tert-Butyl N-[(1R,3R,5S)-6-Azabicyclo[3.2.1]octan-3-yl]carbamate; Hydrochloride
tert-Butyl N-[2-(3-Hydroxyazetidin-3-yl)ethyl]carbamate; Hydrochloride (CAS 2413878-34-7)
- Structure : Contains a hydroxyazetidine ring linked via an ethyl chain.
- Molecular Formula : C₁₀H₂₁ClN₂O₃.
- Molecular Weight : 252.74 g/mol.
Linear and Branched Chain Analogs
tert-Butyl N-[(2R,3S)-3-Aminobutan-2-yl]carbamate Hydrochloride
- Structure : Linear butan-2-yl backbone with stereospecific amine.
- Applications : Intermediate in peptide mimetics or chiral catalysts .
- Key Difference : The absence of a cyclic structure reduces steric hindrance, favoring nucleophilic reactions.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Distinction |
|---|---|---|---|---|
| tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride | C₁₁H₂₂ClN₂O₂* | Not provided | 2918775-66-1 | Cyclobutane, trans-N-methyl |
| tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride | C₁₁H₂₂ClN₂O₂ | ~248.76 | 2094411-58-0 | Cyclobutane with aminomethyl substituent |
| tert-Butyl cis-N-(2-aminocyclopropyl)carbamate hydrochloride | C₈H₁₇ClN₂O₂ | 208.68 | 217806-26-3 | Cyclopropane, cis-configuration |
| tert-Butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate; hydrochloride | C₁₂H₂₂ClN₂O₂ | ~268.78 | Not provided | Bicyclic azabicyclo[3.2.1]octane scaffold |
| tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride | C₁₄H₂₉ClN₂O₂ | 292.84 | 1803606-65-6 | Cyclopentylmethyl side chain |
*Inferred from structural similarity.
Biological Activity
Tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride (CAS No. 2918775-66-1) is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
- IUPAC Name : tert-butyl Rel-((1r,3r)-3-aminocyclobutyl)(methyl)carbamate hydrochloride
- Molecular Formula : C10H21ClN2O2
- Molecular Weight : 236.74 g/mol
- Purity : 97% .
The compound's structure features a tert-butyl group attached to a carbamate moiety, which is believed to play a crucial role in its biological interactions.
Pharmacological Effects
-
Cytotoxicity and Antitumor Activity :
- Preliminary studies indicate that compounds with similar structures exhibit low cytotoxicity while maintaining potent activity against various cancer cell lines. For instance, compounds with carbamate functionalities have shown promise in inhibiting tumor growth in vitro and in vivo models .
- Specific investigations into related compounds suggest that they may induce apoptosis in cancer cells through multiple pathways, including the inhibition of key survival signals such as AKT and mTOR pathways .
-
Mechanism of Action :
- The biological activity of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride may involve modulation of signaling pathways associated with cell proliferation and survival. For example, it could potentially inhibit the expression of proteins involved in cell cycle progression, leading to reduced tumor growth .
- Further research is needed to elucidate the precise molecular mechanisms through which this compound exerts its effects.
Toxicity Profile
- According to PubChem, the compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . This highlights the importance of handling the compound with care in laboratory settings.
Case Study 1: Antitumor Efficacy
A study evaluated the effects of similar carbamate derivatives on glioma cells, revealing that these compounds significantly reduced cell viability by inducing necroptosis and autophagy while sparing normal astrocytes from toxicity . Such findings suggest a therapeutic window where the compound could be effective against tumors with minimal side effects.
Table 1: Summary of Biological Activities
Future Directions
Further research is warranted to explore:
- In vivo Studies : To assess the efficacy and safety profile of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride in animal models.
- Mechanistic Studies : To dissect the molecular pathways affected by this compound, potentially leading to novel therapeutic strategies for cancer treatment.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more potent derivatives.
Q & A
Basic: What are the recommended synthetic routes for tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride?
Methodological Answer:
The synthesis of this carbamate hydrochloride derivative typically involves:
Protection of the amine group : Use tert-butyl carbamate (Boc) to protect the cyclobutylamine moiety. EDCI/HOBt coupling reagents are effective for carbamate bond formation under mild conditions .
Methylation : Introduce the N-methyl group via reductive alkylation (e.g., formaldehyde and sodium cyanoborohydride) or alkyl halide reactions.
Hydrochloride formation : Treat the free base with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt.
Key Considerations :
- Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation or Boc deprotection.
Basic: How to characterize the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the trans configuration of the cyclobutyl group and Boc protection. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .
- X-ray Crystallography : Resolve stereochemical ambiguities. Similar carbamates exhibit distinct dihedral angles (e.g., 95–120° for cyclobutyl-Boc interactions) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peak).
Advanced: How to address contradictions in solubility data across studies?
Methodological Answer:
Discrepancies in solubility (e.g., in DMSO vs. water) may arise from:
- Crystalline vs. amorphous forms : Perform differential scanning calorimetry (DSC) to identify polymorphs .
- Counterion effects : Compare solubility of free base vs. hydrochloride salt.
Experimental Design :
Prepare saturated solutions in controlled solvents (e.g., pH-adjusted buffers).
Use UV-Vis spectroscopy or HPLC to quantify solubility.
Cross-validate with dynamic light scattering (DLS) for aggregation analysis.
Advanced: What strategies optimize stereochemical purity during synthesis?
Methodological Answer:
The trans-cyclobutyl configuration is critical. Mitigate epimerization via:
- Low-temperature reactions : Conduct alkylation steps at 0–5°C to prevent ring strain-induced isomerization .
- Chiral catalysts : Use asymmetric hydrogenation (e.g., Ru-BINAP complexes) for enantioselective cyclobutane formation.
- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) to separate diastereomers .
Advanced: How to design assays for bioactivity without prior pharmacological data?
Methodological Answer:
Leverage structural analogs (e.g., carbamates with cyclobutyl or tert-butyl groups):
Target Selection : Prioritize receptors where similar carbamates show activity (e.g., GPCRs or kinases).
Functional Assays :
- In vitro binding : Use fluorescence polarization for affinity screening.
- Cell-based assays : Measure cAMP or calcium flux in HEK293 cells transfected with target receptors.
SAR Analysis : Modify the cyclobutyl or Boc group and correlate changes with activity .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use flame-retardant clothing if handling large quantities .
- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride dust .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How to resolve conflicting NMR data for amine protons?
Methodological Answer:
Ambiguities in NH proton signals (e.g., broadening or splitting) may arise from:
- Dynamic exchange : Use variable-temperature NMR (VT-NMR) to slow exchange processes.
- Solvent effects : Compare spectra in DMSO-d6 (H-bonding) vs. CDCl3 (non-polar).
- Decoupling experiments : Apply H-N HMBC to confirm amine connectivity .
Basic: What are the storage conditions to ensure stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Desiccant : Include silica gel packs to avoid moisture-induced degradation.
- Light protection : Use amber vials to minimize photolytic cleavage .
Advanced: How to analyze reaction byproducts in large-scale synthesis?
Methodological Answer:
- LC-MS/MS : Identify impurities (e.g., de-Boc derivatives or dimerization products) .
- Kinetic Studies : Vary reaction time/temperature to isolate intermediates for structural analysis.
- Scale-down experiments : Use microreactors to replicate large-scale conditions and optimize parameters .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
